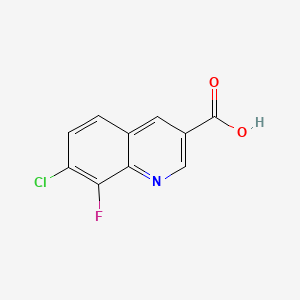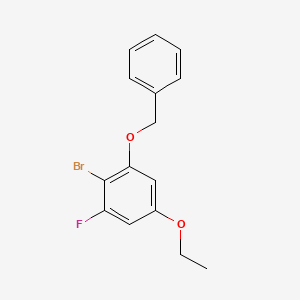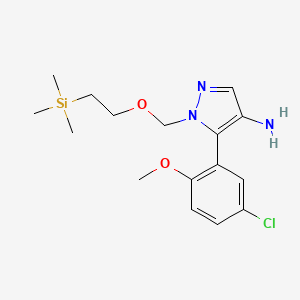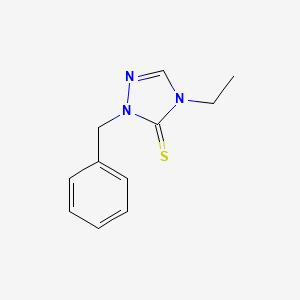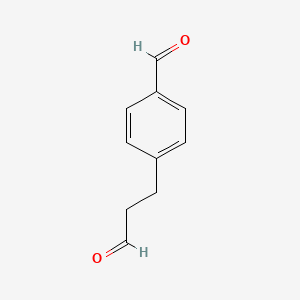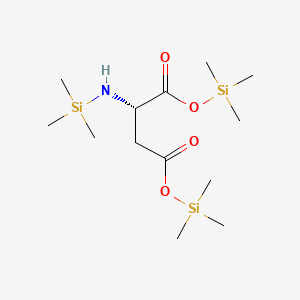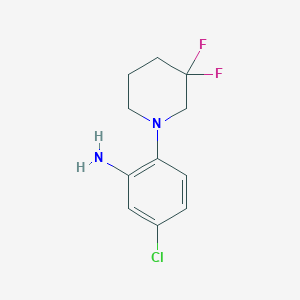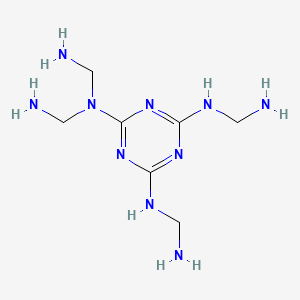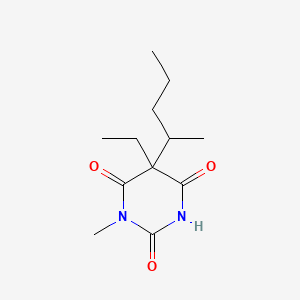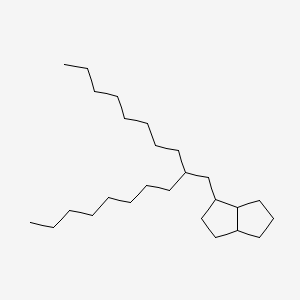
1-(2-Octyldecyl)octahydropentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Octyldecyl)octahydropentalene is a chemical compound with the molecular formula C26H50. It is a derivative of octahydropentalene, characterized by the presence of a long alkyl chain (2-octyldecyl) attached to the pentalene ring.
Vorbereitungsmethoden
The synthesis of 1-(2-Octyldecyl)octahydropentalene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octahydropentalene and 2-octyldecyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product
Analyse Chemischer Reaktionen
1-(2-Octyldecyl)octahydropentalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the alkyl chain or other substituents are replaced by different functional groups. .
Wissenschaftliche Forschungsanwendungen
1-(2-Octyldecyl)octahydropentalene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including cytotoxic and antimicrobial properties.
Medicine: Research has explored its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the formulation of specialty chemicals and materials, including lubricants and surfactants .
Wirkmechanismus
The mechanism of action of 1-(2-Octyldecyl)octahydropentalene involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, its unique structure enables it to interact with various enzymes and receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Octyldecyl)octahydropentalene can be compared with other similar compounds, such as:
Nonacosanol: Another long-chain alkyl compound with similar applications in biology and industry.
Gamma-sitosterol: A sterol with a similar alkyl chain, known for its biological activities.
Hexadecanoic acid: A fatty acid with a long alkyl chain, commonly found in various natural sources
In comparison, this compound stands out due to its unique pentalene ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55401-65-5 |
|---|---|
Molekularformel |
C26H50 |
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
1-(2-octyldecyl)-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C26H50/c1-3-5-7-9-11-13-16-23(17-14-12-10-8-6-4-2)22-25-21-20-24-18-15-19-26(24)25/h23-26H,3-22H2,1-2H3 |
InChI-Schlüssel |
DYDQOTYPEFVQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)CC1CCC2C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)
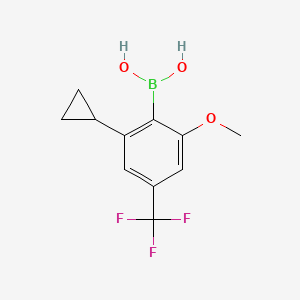
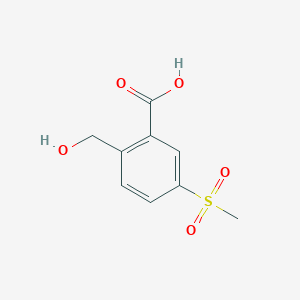
![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
